molecular formula C9H17NO5 B1280822 (S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid CAS No. 83345-44-2

(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid

Cat. No. B1280822
CAS RN: 83345-44-2
M. Wt: 219.23 g/mol
InChI Key: PRSIONPHFVWSKD-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid” is a compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis, particularly for the protection of amines .


Synthesis Analysis

The synthesis of compounds similar to “(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid” involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These Boc-AAILs are synthesized by neutralizing imidazolium hydroxide with commercially available Boc-protected amino acids . They are then used as starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of compounds similar to “(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid” has been determined by X-ray analysis . The molecule possesses a disordered carboxylic group and a trans conformation of the peptide bond .


Chemical Reactions Analysis

The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical And Chemical Properties Analysis

The physical and chemical properties of compounds similar to “(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid” include a molecular weight of 231.29 g/mol . The compound is clear and nearly colorless to pale yellow at room temperature .

Scientific Research Applications

Deprotection of Boc Amino Acids and Peptides

Boc-HoSer-OH is used in the deprotection of Boc amino acids and peptides. A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . This method has extended the possibility for extraction of water-soluble polar organic molecules using ionic liquids .

Peptide Synthesis

Boc-HoSer-OH plays a crucial role in peptide synthesis. Protecting groups like Boc (tert-butoxycarbonyl) are used to selectively block reactive functional groups on amino acids to prevent unwanted side reactions and ensure the controlled assembly of peptide chains .

Orthogonal Protection

In the field of orthogonal protection, Boc-HoSer-OH is used as an orthogonal protecting group. These groups are chemically distinct and selectively removable under specific conditions, allowing for sequential deprotection and coupling of amino acids .

Solid-Phase Peptide Synthesis (SPPS)

Boc-HoSer-OH is extensively used in SPPS to control the order of amino acid coupling on solid supports such as resins. Orthogonal protecting groups allow for stepwise assembly of peptide chains with high efficiency and purity .

Chemoselective Ligation

In chemoselective ligation strategies for site-specific modification and conjugation of peptides with other molecules or biomolecules, Boc-HoSer-OH is used. Selective deprotection of protecting groups facilitates the regioselective functionalization of peptides .

Post-Synthetic Modifications

Boc-HoSer-OH is employed in post-synthetic modifications of peptides to introduce specific functional groups or chemical moieties at desired positions. Temporary protection of reactive functional groups enables selective modification of peptide side chains or backbone .

Safety and Hazards

While specific safety and hazard information for “(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing .

Future Directions

The future directions in the research and application of compounds like “(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid” could involve their use in the synthesis of peptides and other organic compounds . The development of novel room-temperature ionic liquids (RTILs) consisting of the anions of commercially available Boc-protected amino acids could also be a promising area of study .

properties

IUPAC Name

(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-8(14)10-6(5-11)4-7(12)13/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSIONPHFVWSKD-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10478392
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((tert-Butoxycarbonyl)amino)-4-hydroxybutanoic acid

CAS RN

83345-44-2
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-4-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10478392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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